molecular formula C17H28O8S4 B1211809 Pentaerythritol tetrakis(3-mercaptopropionate) CAS No. 7575-23-7

Pentaerythritol tetrakis(3-mercaptopropionate)

Cat. No.: B1211809
CAS No.: 7575-23-7
M. Wt: 488.7 g/mol
InChI Key: JOBBTVPTPXRUBP-UHFFFAOYSA-N
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Description

Pentaerythritol tetrakis(3-mercaptopropionate), also known as Pentaerythritol tetrakis(3-mercaptopropionate), is a useful research compound. Its molecular formula is C17H28O8S4 and its molecular weight is 488.7 g/mol. The purity is usually 95%.
The exact mass of the compound Pentaerythritol tetrakis(3-mercaptopropionate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pentaerythritol tetrakis(3-mercaptopropionate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentaerythritol tetrakis(3-mercaptopropionate) including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Pentaerythritol Tetra(3-mercaptopropionate) (PETMP), also known as Pentaerythritol tetrakis(3-mercaptopropionate), is an organic compound that primarily targets alkenes . It is a common thiol monomer that reacts with alkenes in the thiol-ene reaction to form polymeric networks .

Mode of Action

PETMP is functionalized with four thiol groups, allowing it to react with multifunctional alkenes to form thiol-ene networks . This reaction is a step-growth polymerization where the thiol groups of PETMP react with the alkene groups of another molecule in a process called 'click chemistry’ . This results in the formation of a sulfur-carbon bond and the creation of a new molecule.

Biochemical Pathways

The primary biochemical pathway involved in the action of PETMP is the thiol-ene reaction . This reaction is a powerful tool in polymer chemistry, allowing for the formation of highly crosslinked polymeric networks . These networks can have a variety of properties, making them suitable for a wide range of applications .

Result of Action

The result of PETMP’s action is the formation of polymeric networks through the thiol-ene reaction . These networks can have a variety of properties, including increased mechanical strength, thermal stability, and weatherability of polymers and coatings . This makes PETMP a valuable compound in various chemical and industrial applications .

Action Environment

The action of PETMP is influenced by environmental factors such as temperature and pH. For instance, the thiol-ene reaction can be catalyzed by heat or UV light . Furthermore, the stability and efficacy of PETMP can be affected by the presence of oxygen, which can oxidize the thiol groups and inhibit the thiol-ene reaction . Therefore, the action environment plays a crucial role in the effectiveness of PETMP.

Biochemical Analysis

Biochemical Properties

Pentaerythritol tetrakis(3-mercaptopropionate) plays a significant role in biochemical reactions due to its four thiol groups, which can react with multifunctional alkenes to form thiol-ene networks . These thiol groups allow the compound to interact with various enzymes, proteins, and other biomolecules. For instance, it can participate in thiol-ene click reactions with tri/tetra-acrylates to create polymeric degradable networks . Additionally, it can be used to functionalize poly(high internal phase emulsions) for the removal of heavy metals from water .

Cellular Effects

Pentaerythritol tetrakis(3-mercaptopropionate) influences various cellular processes. It has been shown to interact with cellular moieties, enhancing the maximum stress and compressive modulus of materials when combined with hydroxyapatite

Molecular Mechanism

The molecular mechanism of pentaerythritol tetrakis(3-mercaptopropionate) involves its thiol groups reacting with alkenes in the thiol-ene reaction to form polymeric networks . This reaction is facilitated by ultraviolet irradiation, leading to the formation of stable polymeric structures . The compound’s ability to form thiol-ene networks is crucial for its applications in dental materials, batteries, and water purification .

Temporal Effects in Laboratory Settings

In laboratory settings, pentaerythritol tetrakis(3-mercaptopropionate) exhibits stability and reactivity towards container materials Its stability under various conditions, including thermal and sunlight exposure, ensures its effectiveness in long-term applications

Dosage Effects in Animal Models

The effects of pentaerythritol tetrakis(3-mercaptopropionate) at different dosages in animal models have not been extensively studied. Its role as a cross-linking agent and low-temperature curing agent suggests that varying dosages could influence the extent of polymerization and cross-linking in biological systems

Metabolic Pathways

Pentaerythritol tetrakis(3-mercaptopropionate) is involved in metabolic pathways related to its role as a thiol monomer. It interacts with enzymes and cofactors that facilitate the thiol-ene reaction, leading to the formation of polymeric networks

Transport and Distribution

The transport and distribution of pentaerythritol tetrakis(3-mercaptopropionate) within cells and tissues are influenced by its chemical properties. It can be transported and distributed through interactions with transporters or binding proteins . Its localization and accumulation within specific cellular compartments may affect its activity and function.

Subcellular Localization

Pentaerythritol tetrakis(3-mercaptopropionate) is likely to localize within specific subcellular compartments due to its chemical properties. It may be directed to particular organelles or compartments through targeting signals or post-translational modifications . This localization can influence its activity and function within the cell.

Properties

IUPAC Name

[3-(3-sulfanylpropanoyloxy)-2,2-bis(3-sulfanylpropanoyloxymethyl)propyl] 3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O8S4/c18-13(1-5-26)22-9-17(10-23-14(19)2-6-27,11-24-15(20)3-7-28)12-25-16(21)4-8-29/h26-29H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBBTVPTPXRUBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(=O)OCC(COC(=O)CCS)(COC(=O)CCS)COC(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044728
Record name 3-[(3-Sulfanylpropanoyl)oxy]-2,2-bis{[(3-sulfanylpropanoyl)oxy]methyl}propyl 3-sulfanylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanoic acid, 3-mercapto-, 1,1'-[2,2-bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

7575-23-7
Record name Pentaerythritol tetra(3-mercaptopropionate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7575-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentaerythrityl tetrakis(3-mercaptopropionate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007575237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-mercapto-, 1,1'-[2,2-bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-[(3-Sulfanylpropanoyl)oxy]-2,2-bis{[(3-sulfanylpropanoyl)oxy]methyl}propyl 3-sulfanylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentaerythritol tetrakis(3-mercaptopropionate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.612
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PENTAERYTHRITYL TETRAKIS(3-MERCAPTOPROPIONATE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M5413VH6N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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